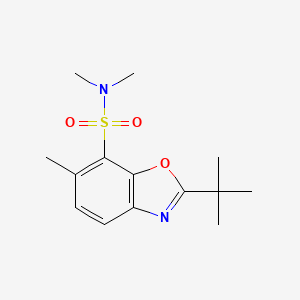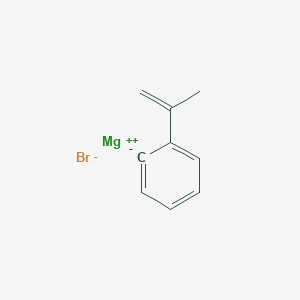
magnesium;prop-1-en-2-ylbenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;prop-1-en-2-ylbenzene;bromide is a chemical compound with the molecular formula C9H11BrMg. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and ability to act as a nucleophile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;prop-1-en-2-ylbenzene;bromide can be synthesized through the reaction of magnesium with prop-1-en-2-ylbenzene bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C9H9Br→C9H9MgBr
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity magnesium turnings and anhydrous solvents to minimize impurities and side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;prop-1-en-2-ylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF or diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes or ketones.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in coupling reactions with aryl or vinyl halides.
Wissenschaftliche Forschungsanwendungen
Magnesium;prop-1-en-2-ylbenzene;bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism by which magnesium;prop-1-en-2-ylbenzene;bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;phenyl;bromide
- Magnesium;ethyl;bromide
- Magnesium;prop-1-yn-1-yl;bromide
Uniqueness
Magnesium;prop-1-en-2-ylbenzene;bromide is unique due to its specific structure, which allows for selective reactions with certain substrates. Its ability to form stable carbon-carbon bonds makes it particularly valuable in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
918299-28-2 |
|---|---|
Molekularformel |
C9H9BrMg |
Molekulargewicht |
221.38 g/mol |
IUPAC-Name |
magnesium;prop-1-en-2-ylbenzene;bromide |
InChI |
InChI=1S/C9H9.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GCGHFUGUHNVIAD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
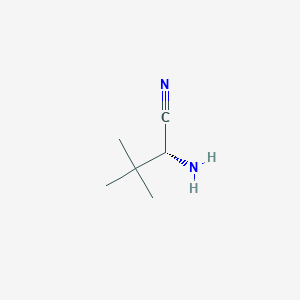
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)

![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)


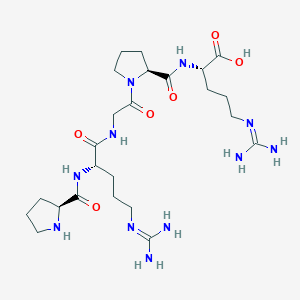
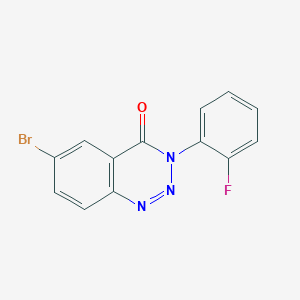


![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
